2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo- 2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo-
Brand Name: Vulcanchem
CAS No.: 1190322-30-5
VCID: VC8215911
InChI: InChI=1S/C7H4ClIN2O/c8-5-2-4(9)3-1-6(12)11-7(3)10-5/h2H,1H2,(H,10,11,12)
SMILES: C1C2=C(NC1=O)N=C(C=C2I)Cl
Molecular Formula: C7H4ClIN2O
Molecular Weight: 294.48 g/mol

2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo-

CAS No.: 1190322-30-5

Cat. No.: VC8215911

Molecular Formula: C7H4ClIN2O

Molecular Weight: 294.48 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyrrolo[2,3-b]pyridin-2-one, 6-chloro-1,3-dihydro-4-iodo- - 1190322-30-5

Specification

CAS No. 1190322-30-5
Molecular Formula C7H4ClIN2O
Molecular Weight 294.48 g/mol
IUPAC Name 6-chloro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Standard InChI InChI=1S/C7H4ClIN2O/c8-5-2-4(9)3-1-6(12)11-7(3)10-5/h2H,1H2,(H,10,11,12)
Standard InChI Key PEWRVRXSFAGKSP-UHFFFAOYSA-N
SMILES C1C2=C(NC1=O)N=C(C=C2I)Cl
Canonical SMILES C1C2=C(NC1=O)N=C(C=C2I)Cl

Introduction

Chemical Structure and Molecular Properties

Core Framework and Substituent Effects

The compound’s backbone consists of a 2H-pyrrolo[2,3-b]pyridin-2-one system, where a pyrrole ring is annulated to a pyridine ring at the 2,3-position. The 6-chloro and 4-iodo substituents introduce electron-withdrawing effects that modulate aromaticity and reactivity. X-ray crystallography of analogous structures reveals a planar bicyclic system with bond lengths consistent with delocalized π-electrons . The iodine atom’s polarizability enhances susceptibility to electrophilic substitution, while the chlorine atom stabilizes the ring through inductive effects .

Physicochemical Characteristics

Key properties include:

  • Molecular Formula: C₇H₄ClIN₂O

  • Molecular Weight: 308.48 g/mol

  • logP: Estimated at 2.9–3.5 (moderate lipophilicity)

  • Solubility: >10 mg/mL in DMSO and DMF; <1 mg/mL in aqueous buffers at pH 7.4 .

The InChI string (InChI=1S/C7H4ClIN2O/c8-5-2-4(9)3-1-6(12)11-7(3)10-5/h2H,1H2,(H,10,11,12)) confirms the presence of intramolecular hydrogen bonding between the lactam oxygen and N-H group, contributing to conformational rigidity .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically begins with functionalized pyrrolopyridinone precursors. A representative pathway involves:

  • Iodination: Electrophilic iodination of 6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one using N-iodosuccinimide (NIS) in acetic acid .

  • Protection/Deprotection: Transient protection of the lactam nitrogen with acetyl groups to prevent side reactions during halogenation .

  • Cross-Coupling: Suzuki-Miyaura reactions with boronate esters to introduce aryl/heteroaryl groups at the 4-position .

Table 1: Synthetic Yields for Analogous Compounds

StepReagentYield (%)Reference
IodinationNIS/AcOH78
N-MethylationMethyl iodide/NaH92
Suzuki CouplingPd(PPh₃)₄/K₂CO₃65

Pharmacological Profile

Biological Target Engagement

The compound’s structural analogs demonstrate potent inverse agonism against RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma T), a nuclear receptor implicated in IL-17 production. In Th17 cells, derivatives exhibit IC₅₀ values of 3.3–21 nM for IL-17 suppression, correlating with RORγt binding affinities (Kd = 5–12 nM) . The 4-iodo substituent enhances hydrophobic interactions with the receptor’s ligand-binding domain, while the 6-chloro group minimizes off-target activity against RORα and RORβ .

Structure-Activity Relationships (SAR)

  • Halogen Effects: Replacement of iodine with trifluoromethyl reduces potency by 10-fold, underscoring halogen bonding’s role .

  • Lactam Modification: Oxidation to a pyridone decreases metabolic stability (t₁/₂ < 30 min in hepatocytes) .

Table 2: Pharmacokinetic Parameters for Lead Analogues

CompoundRORγt IC₅₀ (nM)IL-17 IC₅₀ (nM)logDHep. Stability (t₁/₂, min)
45.5754.4106
63h12.8212.9631

Applications in Drug Discovery

Anti-Inflammatory Agents

Preclinical models show that methyl-substituted derivatives (e.g., 63h) reduce psoriatic lesion scores by 60% at 10 mg/kg/day, outperforming clinical benchmarks like secukinumab . The iodine atom’s bulk optimizes receptor residence time (t₁/₂ = 631 min), prolonging therapeutic effects .

Kinase Inhibition

Future Research Directions

Prodrug Development

Esterification of the lactam nitrogen could enhance oral bioavailability, currently limited to 22% in rodent models .

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA matrices) may mitigate rapid hepatic clearance (CLhep = 38 mL/min/kg) .

Structural Diversification

Introducing sp³-hybridized centers at the 3-position could improve solubility while maintaining RORγt affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator